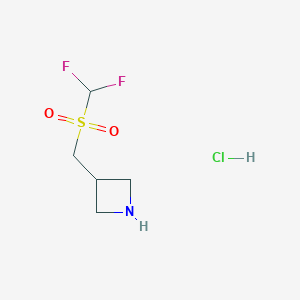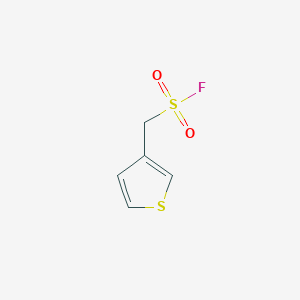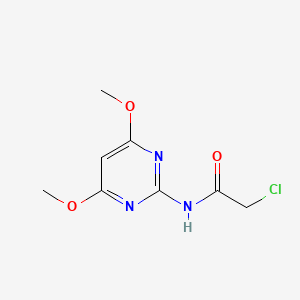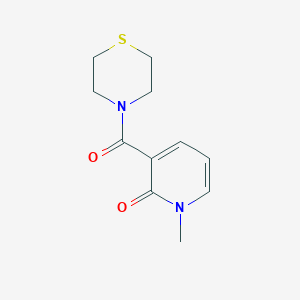
3-(Difluoromethylsulfonylmethyl)azetidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((Difluoromethyl)sulfonyl)methyl)azetidine hcl, also known as Compound A, is a synthetic molecule . It has a CAS Number of 2445791-16-0 and a molecular weight of 207.63 .
Synthesis Analysis
The synthetic chemistry of azetidines is an important yet undeveloped research area . They are considered remarkable for their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Molecular Structure Analysis
The IUPAC name of this compound is 3-(((difluoromethyl)sulfonyl)azetidine hydrochloride . The InChI code is 1S/C4H7F2NO2S.ClH/c5-4(6)10(8,9)3-1-7-2-3;/h3-4,7H,1-2H2;1H .Chemical Reactions Analysis
Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . They have been used in various synthetic transformations leading towards the synthesis of functionally decorated heterocyclic compounds .Physical and Chemical Properties Analysis
This compound is in powder form . It has a molecular weight of 207.63 . The storage temperature is 4°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Chemical Structures
Researchers have developed methods for the convenient synthesis of structurally novel 1,3-disubstituted azetidine derivatives. This process involves condensation of an azetidine building block with sulfonylated carbamic acid methyl ester, followed by quenching the imidoyl chloride with amines, allowing for the preparation of various derivatives with potential applications in medicinal chemistry and drug design (Kharul et al., 2008).
Potential in Drug Discovery
The synthesis of 3-aryl-3-sulfanyl azetidines via iron-catalyzed thiol alkylation has been reported, highlighting the creation of valuable motifs in new chemical space for drug design. These small-ring derivatives are synthesized directly from azetidine-3-ols in excellent yield, demonstrating their potential for incorporation into drug discovery programs (Dubois et al., 2019).
Applications in Material Science
Azetidine-containing compounds have been synthesized for use in self-curable aqueous-based polyurethane dispersions. This innovative approach utilizes azetidine end groups for the ring-opening reaction, enabling the creation of polymeric network structures among the polymers upon drying. Such developments have implications for the production of advanced materials with specific properties, including enhanced durability and resistance to environmental factors (Wang et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(difluoromethylsulfonylmethyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)3-4-1-8-2-4;/h4-5,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQVCJUXTJYMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2813675.png)

![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)



![8-(2-methoxybenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2813684.png)



![5-(4-Chlorophenyl)-3-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)thio)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2813691.png)

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)

